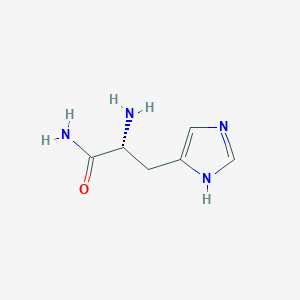
3'-Cyano-2-piperidinomethyl benzophenone
Vue d'ensemble
Description
3’-Cyano-2-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H20N2O . It has a molecular weight of 304.39 . The compound is also known by its IUPAC name, 2-[3-(1-piperidinylmethyl)benzoyl]benzonitrile .
Molecular Structure Analysis
The InChI code for 3’-Cyano-2-piperidinomethyl benzophenone is 1S/C20H20N2O/c21-14-18-8-2-3-10-19(18)20(23)17-9-6-7-16(13-17)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique
UV Filters and Human Exposure
Benzophenone-3 (BP-3), a common benzophenone derivative, is used as a UV filter in personal care products. Studies have shown widespread presence in products from both China and the United States, raising concerns over human exposure due to its estrogenic potential (Liao & Kannan, 2014). The metabolism of BP-3 has been studied, revealing its conversion into metabolites with estrogenic and anti-androgenic activities, suggesting potential endocrine-disrupting effects (Watanabe et al., 2015).
Environmental Impact and Degradation
The environmental occurrence and potential ecological risks of BP-3 due to its widespread use in sunscreens and cosmetics have been reviewed. BP-3's persistence in water bodies and its bioaccumulative nature pose threats to aquatic ecosystems (Kim & Choi, 2014). Research has also explored the degradation of BP-3 in aqueous solutions, highlighting methods for reducing its concentration and potential toxicity through chemical oxidation processes (Cao et al., 2021).
Toxicity and Reproductive Effects
The impact of BP-3 on endocrine disruption and reproduction has been systematically reviewed, revealing associations between BP-3 exposure and alterations in birth weights, gestational age, and sperm density, suggesting its role as an endocrine disruptor (Ghazipura et al., 2017).
Photocatalytic Degradation Studies
Studies on the photocatalytic degradation of BP-3 using TiO2-based catalysts have provided insights into efficient methods for removing BP-3 from water, contributing to water purification technologies and reducing environmental contamination (Wang et al., 2019).
Propriétés
IUPAC Name |
3-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-16-7-6-9-17(13-16)20(23)19-10-3-2-8-18(19)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQBTBPUQDUJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643580 | |
| Record name | 3-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898751-86-5 | |
| Record name | 3-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Diazaspiro[3.5]nonane](/img/structure/B1613023.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1613024.png)
![2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B1613026.png)

![3-Methylpyrido[2,3-b]pyrazine](/img/structure/B1613028.png)




![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)

